Brivanib

Description

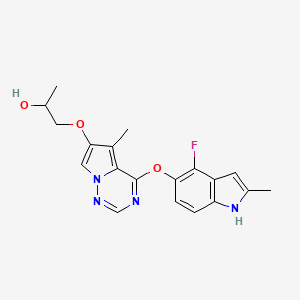

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUXEGQKLTGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Rationale for Dual Angiogenesis Pathway Inhibition

The development of brivanib (B1684546) was rooted in the understanding that tumor angiogenesis is a complex process driven by multiple signaling pathways. nih.gov While therapies targeting the Vascular Endothelial Growth Factor (VEGF) pathway have shown efficacy, tumors often develop resistance. nih.govnih.gov Preclinical studies revealed that one of the mechanisms of this resistance is the upregulation of alternative pro-angiogenic factors, most notably from the Fibroblast Growth Factor (FGF) family. nih.govnih.gov

The FGF/FGFR signaling axis can contribute to tumor angiogenesis independently of or in concert with the VEGF pathway. nih.gov Therefore, the rationale for developing a dual inhibitor like brivanib was to create a more robust anti-angiogenic therapy. By simultaneously blocking both VEGFR and FGFR signaling, the aim was to preemptively counter the tumor's ability to escape VEGF-pathway blockade, potentially leading to more durable tumor control and overcoming acquired resistance to single-pathway inhibitors. nih.govnih.govwikipedia.org This dual-targeting strategy was designed to inhibit tumor growth more effectively by cutting off its blood supply through two distinct, yet interconnected, molecular pathways. nih.gov

Preclinical Development Landscape

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs)

Brivanib demonstrates significant inhibitory activity against members of the VEGFR family, which are crucial mediators of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. nih.goviiarjournals.orgaacrjournals.org

Targeting VEGFR-2

The primary target of brivanib within the VEGFR family is VEGFR-2 (also known as KDR or Flk-1), the major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A. aacrjournals.orgaltmeyers.orgiiarjournals.org Brivanib potently inhibits VEGFR-2, and its active metabolite, BMS-540215, has shown strong inhibition of this receptor. iiarjournals.org In preclinical studies, brivanib-induced growth inhibition of tumors was associated with the inactivation of VEGFR-2. wikipedia.org This inhibition leads to a reduction in microvessel density and suppresses tumor growth. wikipedia.orgresearchgate.net

Modulation of VEGFR-1 and VEGFR-3

In addition to its potent activity against VEGFR-2, brivanib also modulates other VEGFRs. It exhibits moderate potency against VEGFR-1 and also inhibits VEGFR-3. iiarjournals.orgwikipedia.orgselleckchem.com VEGFR-1 is a regulator of endothelial cell migration and invasion, while VEGFR-3 is involved in lymphangiogenesis. altmeyers.orgnih.gov By targeting these receptors, brivanib can interfere with multiple aspects of tumor vascularization and lymphatic spread. nih.govaacrjournals.org

ATP-Competitive Binding Dynamics

Brivanib functions as an ATP-competitive inhibitor of VEGFR-2. altmeyers.orgresearchgate.netselleckchem.comapexbt.com This means that it binds to the ATP-binding site within the catalytic domain of the receptor's tyrosine kinase. nih.gov This competition with ATP prevents the autophosphorylation of the receptor, a critical step in the activation of the downstream signaling cascade. altmeyers.org This mode of action is a common mechanism for many tyrosine kinase inhibitors. nih.gov The active metabolite of brivanib, BMS-540215, is a potent ATP-competitive inhibitor of human VEGFR-2. wikipedia.org

Downstream Signaling Pathway Perturbations (e.g., PI3K/Akt, MAPK/ERK)

The inhibition of VEGFRs by brivanib leads to the perturbation of key downstream signaling pathways that are critical for cell proliferation, survival, and migration. In VEGF-stimulated cells, brivanib has been shown to significantly inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt. ebi.ac.uk Both the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways are major downstream effectors of VEGFR signaling. springermedizin.demdpi.comwjgnet.com By blocking these pathways, brivanib can suppress the cellular processes that drive tumor growth and angiogenesis. ebi.ac.ukresearchgate.net

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Brivanib is recognized as a dual inhibitor, also targeting the FGFR signaling pathway, which is another important driver of angiogenesis and can contribute to resistance to anti-VEGF therapies. iiarjournals.orgoaepublish.com

Targeting FGFR-1

Brivanib is a selective inhibitor of FGFR-1. oaepublish.com It has demonstrated the ability to inhibit FGFR-1 autophosphorylation and the tyrosine kinase activity induced by basic fibroblast growth factor (bFGF). ebi.ac.uk The FGF/FGFR pathway plays a role in oncogenesis by stimulating cell proliferation and neo-angiogenesis. oaepublish.com By inhibiting both VEGFR and FGFR signaling, brivanib offers a broader anti-angiogenic and anti-proliferative effect. nih.govnih.gov

Inhibitory Activity of Brivanib (BMS-540215)

| Target | IC50 (nM) |

| VEGFR-1 | 380 wikipedia.orgselleckchem.comcaymanchem.com |

| VEGFR-2 | 25 altmeyers.orgwikipedia.orgselleckchem.comapexbt.comcaymanchem.com |

| VEGFR-3 | 10 iiarjournals.orgwikipedia.org |

| FGFR-1 | 148 wikipedia.orgselleckchem.comcaymanchem.com |

| FGFR-2 | 125 iiarjournals.orgwikipedia.org |

| FGFR-3 | 68 wikipedia.org |

| Flk-1 (mouse VEGFR-2) | 89 apexbt.comcaymanchem.com |

IC50 values represent the concentration of the drug required to inhibit the activity of a biological target by 50%.

Modulation of FGFR-2 and FGFR-3

The active metabolite of Brivanib, BMS-540215, demonstrates potent inhibitory activity against members of the fibroblast growth factor receptor family. wikipedia.org Specifically, it has shown good selectivity for FGFR-2 and FGFR-3, with reported half-maximal inhibitory concentration (IC₅₀) values of 125 nmol/L and 68 nmol/L, respectively. aacrjournals.orgwikipedia.org Brivanib also inhibits FGFR-1, though its potency is most pronounced against FGFR-3. wikipedia.orgnih.gov This inhibition of FGFRs is a key component of its mechanism, as the FGF/FGFR signaling axis is integral to tumor angiogenesis and cell growth. aacrjournals.orgnih.gov The levels of FGFR-1 and FGFR-2 expression in tumor xenografts have been positively correlated with sensitivity to the growth inhibition induced by Brivanib. aacrjournals.org

ATP-Competitive Binding Dynamics

Brivanib, through its active form BMS-540215, functions as an ATP-competitive inhibitor. aacrjournals.orgselleckchem.comresearchgate.net It directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of its target receptors, including VEGFR-2 and FGFRs. researchgate.netmedchemexpress.com By occupying the ATP-binding pocket, Brivanib blocks the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby halting the initiation of downstream signaling cascades. researchgate.net

Downstream Signaling Pathway Perturbations

Inhibition of FGFR and VEGFR by Brivanib leads to significant disruption of key downstream signaling pathways that regulate cell proliferation and survival. aacrjournals.org Activation of FGFRs typically triggers subsequent signaling through two primary pathways: the Ras-dependent mitogen-activated protein kinase (MAPK) pathway and the Ras-independent phosphoinositide 3-kinase (PI3K)–Akt signaling pathway. aacrjournals.org

Research has demonstrated that in cells stimulated with basic fibroblast growth factor (bFGF), Brivanib significantly inhibits the phosphorylation of both extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt. aacrjournals.orgresearchgate.net This indicates a direct perturbation of the MAPK and PI3K/Akt pathways. nih.gov Studies in breast cancer cell lines with FGFR1 amplification have similarly shown that Brivanib treatment leads to reduced phosphorylation of ERK and Akt. nih.gov The inhibition is selective; for instance, Brivanib has been shown to have no effect on ERK1/2 and Akt phosphorylation that is induced by insulin-like growth factor-1 (IGF-1). aacrjournals.orgresearchgate.net

Comparative Kinase Inhibition Selectivity Profiling

Brivanib's active metabolite, BMS-540215, is a dual inhibitor with high selectivity for VEGFR and FGFR families over other kinase families. nih.gov Its highest potency is against VEGFR-2, with an IC₅₀ of 25 nmol/L. aacrjournals.orgwikipedia.org It also potently inhibits VEGFR-3 (IC₅₀ = 10 nmol/L) and FGFR-3 (IC₅₀ = 68 nmol/L). aacrjournals.orgwikipedia.org In comparison, its activity against other related kinases is significantly lower. For example, it is over 240-fold more selective for VEGFR-2 than for platelet-derived growth factor receptor beta (PDGFR-β). selleckchem.commedchemexpress.com Furthermore, it displays minimal activity against other kinases such as EGFR, LCK, PKCα, and JAK-3, with IC₅₀ values for these targets all exceeding 1900 nM. selleckchem.com

Table 1: In Vitro Kinase Inhibition Profile of BMS-540215

| Kinase Target | IC₅₀ (nmol/L) |

|---|---|

| VEGFR-3 | 10 |

| VEGFR-2 | 25 |

| FGFR-3 | 68 |

| FGFR-2 | 125 |

| FGFR-1 | 148 |

| VEGFR-1 | 380 |

| PDGFR-β | >6000 |

| EGFR | >1900 |

| LCK | >1900 |

| PKCα | >1900 |

| JAK-3 | >1900 |

Data sourced from multiple studies. aacrjournals.orgwikipedia.orgselleckchem.commedchemexpress.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Akt |

| ATP (Adenosine Triphosphate) |

| Brivanib / BMS-540215 |

| Brivanib alaninate / BMS-582664 |

| ERK1/2 (Extracellular signal-regulated kinase 1/2) |

| PI3K (Phosphoinositide 3-kinase) |

Preclinical Efficacy Studies in Disease Models

Anti-Angiogenic Activity in In Vitro Systems

Brivanib's ability to thwart the formation of new blood vessels, a process known as angiogenesis, has been a central focus of its preclinical evaluation. These studies have primarily utilized in vitro systems to dissect the compound's effects on endothelial cells, the primary building blocks of blood vessels.

Endothelial Cell Proliferation Inhibition

A key aspect of angiogenesis is the proliferation of endothelial cells. Brivanib (B1684546) has shown a potent ability to inhibit this process. Specifically, its active moiety, BMS-540215, has been demonstrated to selectively inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF and FGF. aacrjournals.orgwikipedia.org In VEGF-stimulated HUVECs, brivanib exhibited a half-maximal inhibitory concentration (IC50) of 40 nM. medchemexpress.comselleckchem.com The compound was also effective, though less potent, in inhibiting FGF-stimulated HUVEC proliferation, with an IC50 of 276 nM. medchemexpress.comselleckchem.com

| Cell Line | Growth Factor | IC50 (nM) |

| HUVEC | VEGF | 40 |

| HUVEC | FGF | 276 |

| Brivanib's Inhibitory Effect on Endothelial Cell Proliferation |

Endothelial Cell Tube Formation Suppression

The final step in the formation of a new blood vessel is the organization of endothelial cells into three-dimensional, tube-like structures. In vitro assays, which model this stage of angiogenesis, have demonstrated that brivanib suppresses the formation of these capillary-like structures. cnjournals.com This assay measures the ability of endothelial cells to form these networks and is a widely used method for assessing the anti-angiogenic potential of compounds. thermofisher.comnih.govnih.gov

Antiproliferative Effects on Tumor Cells in Vitro

While brivanib's primary mechanism is anti-angiogenic, studies have also explored its direct effects on tumor cell proliferation. The results suggest that its antiproliferative activity is more pronounced in the context of FGF signaling. Brivanib was found to block FGF2-induced proliferation in a panel of 16 human tumor cell lines, with IC50 values ranging from 0.7 µM to 10 µM. aacrjournals.org However, it did not show a significant effect on tumor cell lines grown in the presence of VEGF, with IC50 values greater than or equal to 10 µM. aacrjournals.org This indicates that FGF signaling is more likely to contribute to the direct tumor inhibitory effects of brivanib in vitro. aacrjournals.org

For instance, in ovarian cancer cell lines, the IC50 values for brivanib were 41.54 µM in PEO1 cells (BRCA2 mutation), 170.2 µM in UWB1.289 cells (BRCA1 mutation), and 118.1 µM in UWB1.289+BRCA1 cells (wild-type BRCA1). jcancer.org These findings suggest that the direct antiproliferative effects of brivanib on tumor cells can vary depending on the specific cancer cell type and its genetic makeup.

In Vivo Efficacy in Xenograft and Transgenic Animal Models

The preclinical efficacy of brivanib has been further substantiated in various in vivo models, where it has demonstrated significant tumor growth inhibition and stasis across a range of cancer types.

Tumor Growth Inhibition and Stasis in Xenograft Models

Brivanib has shown broad-spectrum antitumor activity in multiple human tumor xenograft models, including those for hepatocellular carcinoma, colorectal cancer, breast cancer, and lung cancer. iiarjournals.orgspandidos-publications.comnih.gov In these models, orally administered brivanib led to significant, dose-dependent tumor growth inhibition. spandidos-publications.com However, it is important to note that these studies primarily observed tumor stasis rather than major tumor regression, and upon cessation of treatment, tumor growth typically resumed. iiarjournals.org

Hepatocellular Carcinoma (HCC): In patient-derived HCC xenografts, brivanib significantly suppressed tumor growth in five out of six tested lines. aacrjournals.orgnih.gov For example, in the 06-0606 xenograft model, tumor weights were reduced to 55% and 13% of the control at different dose levels. medchemexpress.com In another HCC xenograft model using HepG2 cells, brivanib treatment resulted in a tumor growth inhibition of 81% after 7 days and 78% after 14 days. ajronline.org Furthermore, in a Hep3B xenograft model, daily administration of brivanib led to a 64% decrease in tumor growth. spandidos-publications.com

Colorectal, Breast, and Lung Cancer: Brivanib has also demonstrated efficacy in xenograft models of other solid tumors. In a murine HCT116 colon carcinoma xenograft model, treatment with brivanib resulted in a decrease in collagen IV levels, which is associated with tumor response. iiarjournals.org The compound has also shown significant dose-dependent tumor growth inhibition in breast and lung cancer xenograft models. spandidos-publications.com For instance, in an H3396 breast cancer xenograft, brivanib completely inhibited tumor growth with a tumor growth inhibition of 85% and 97% at two different dose levels. medchemexpress.com In a non-small cell lung tumor xenograft model (L2987), brivanib also demonstrated dose-dependent tumor growth inhibition of 85% and 97%. selleckchem.com

| Xenograft Model | Cancer Type | Key Findings |

| Patient-Derived Xenografts (6 lines) | Hepatocellular Carcinoma | Significant tumor growth suppression in 5 of 6 lines. aacrjournals.orgnih.gov |

| 06-0606 | Hepatocellular Carcinoma | Tumor weight reduced to 55% and 13% of control. medchemexpress.com |

| HepG2 | Hepatocellular Carcinoma | Tumor growth inhibition of 81% (7 days) and 78% (14 days). ajronline.org |

| Hep3B | Hepatocellular Carcinoma | 64% decrease in tumor growth. spandidos-publications.com |

| HCT116 | Colorectal Carcinoma | Decrease in collagen IV levels correlated with tumor response. iiarjournals.org |

| H3396 | Breast Cancer | Complete tumor growth inhibition (85% and 97% TGI). medchemexpress.com |

| L2987 | Non-Small Cell Lung Cancer | Dose-dependent tumor growth inhibition (85% and 97% TGI). selleckchem.com |

| Summary of Brivanib Efficacy in Xenograft Models |

Modulation of Tumor Microvasculature

Brivanib has demonstrated significant effects on the tumor microvasculature in various preclinical models, primarily through the inhibition of angiogenesis, the process of forming new blood vessels. aacrjournals.org This activity is consistent with its mechanism as a dual inhibitor of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways, which are critical for neo-angiogenesis. iiarjournals.org

In studies using human tumor xenografts, treatment with brivanib led to a marked reduction in microvessel density (MVD). wikipedia.orgaacrjournals.org For instance, in an orthotopic xenograft model of hepatocellular carcinoma (HCC), the MVD was significantly lower in the brivanib-treated group compared to the control group. ajronline.org This reduction in blood vessel density is believed to disrupt the supply of nutrients and oxygen to tumor cells, thereby impeding their growth. wikipedia.orgspandidos-publications.com

Research in L2987 and HCT116 xenograft models showed a statistically significant decrease in MVD, which correlated with a visible absence of endothelial cells in the vascular areas of the tumors after treatment. aacrjournals.org Similarly, in a mouse model of pancreatic neuroendocrine tumors (PNET), brivanib therapy produced a marked blockade of tumor angiogenesis. nih.gov Quantitative analysis in this PNET model revealed that brivanib monotherapy for four or six weeks resulted in significantly lower levels of tumor vascularity compared to treatments with sorafenib (B1663141) or an anti-VEGFR2 monoclonal antibody (DC101). nih.govaacrjournals.org This suggests that by targeting both VEGFR and FGFR pathways, brivanib can effectively modulate the tumor microenvironment and inhibit the growth of new blood vessels. aacrjournals.orgiiarjournals.org

Table 1: Effect of Brivanib on Tumor Microvessel Density (MVD) in an Orthotopic HCC Xenograft Model

| Treatment Group | Mean MVD (vessels/field) | Statistical Significance (p-value) |

|---|---|---|

| Control | 55.2 ± 9.05 | < 0.05 |

| Brivanib-treated | 40.8 ± 17.3 | < 0.05 |

Data derived from a study on an orthotopic xenograft model of hepatocellular carcinoma. ajronline.org

Induction of Apoptosis in Tumor Models

In mouse models of human hepatocellular carcinoma (HCC), brivanib-induced tumor growth inhibition was associated with a significant increase in apoptosis. aacrjournals.orgaacrjournals.org Immunohistochemical analysis of tumor xenografts revealed that the percentage of cells staining positive for cleaved caspase-3, a key marker of apoptosis, was significantly increased in brivanib-treated tumors compared to controls. aacrjournals.org This effect was observed across multiple patient-derived HCC xenograft lines, indicating a broad pro-apoptotic activity. aacrjournals.org

Further research has explored how this apoptotic response can be enhanced. For example, in HCC cell lines, silencing Notch3, a protein implicated in tumor cell survival, was found to exacerbate the apoptotic response to brivanib in HepG2 and Huh7 cells. nih.gov This suggests that the cellular context and the expression of other signaling proteins can influence the degree to which brivanib induces apoptosis. nih.gov The induction of apoptosis is a key mechanism by which brivanib prevents the expansion of the tumor mass. aacrjournals.org

Table 2: Brivanib-Induced Apoptosis in Patient-Derived HCC Xenografts

| Xenograft Line | % Increase in Cleaved Caspase-3 Staining (Brivanib vs. Control) |

|---|---|

| 06-0606 | Significant Increase (P < 0.01) |

| 2-1318 | Significant Increase (P < 0.01) |

| 26-1004 | Significant Increase (P < 0.01) |

| 13-1004 | Significant Increase (P < 0.01) |

| 22-1004 | Significant Increase (P < 0.01) |

| 30-1004 | Significant Increase (P < 0.01) |

Data based on immunohistochemical analysis from a study on six different patient-derived HCC xenografts. aacrjournals.org

Impact on Tumor Cell Proliferation in Vivo

Brivanib has been shown to effectively inhibit tumor cell proliferation in various in vivo models. wikipedia.orgspandidos-publications.com This anti-proliferative effect is a direct consequence of its ability to interfere with key signaling pathways that drive cell division and growth.

In studies using patient-derived HCC xenografts, treatment with brivanib resulted in a significant decrease in the Ki-67 labeling index, a standard measure of cell proliferation. aacrjournals.org This reduction was observed in all six tested xenograft lines, highlighting the compound's potent anti-proliferative activity. aacrjournals.org The growth inhibition induced by brivanib has been linked to the down-regulation of several crucial cell cycle regulators. wikipedia.orgaacrjournals.org These include cyclin D1, cyclin-dependent kinase 2 (Cdk-2), Cdk-4, cyclin B1, and phospho-c-Myc. wikipedia.orgoncozine.com The reduction in these positive cell cycle regulators is believed to cause cell cycle arrest, which in turn is responsible for the observed inhibition of tumor growth. wikipedia.orgoncozine.com

Furthermore, research combining brivanib with the silencing of the Notch3 protein in HCC models demonstrated an exacerbated anti-proliferative response. In Notch3-depleted cells treated with brivanib, there was a notable increase in the G1 cell population, indicating a strengthened cell cycle arrest. nih.gov

Table 3: Effect of Brivanib on Cell Proliferation in Patient-Derived HCC Xenografts

| Xenograft Line | Outcome on Ki-67 Labeling Index (Brivanib vs. Control) |

|---|---|

| 06-0606 | Significantly Decreased (P < 0.01) |

| 2-1318 | Significantly Decreased (P < 0.01) |

| 26-1004 | Significantly Decreased (P < 0.01) |

| 13-1004 | Significantly Decreased (P < 0.01) |

| 22-1004 | Significantly Decreased (P < 0.01) |

| 30-1004 | Significantly Decreased (P < 0.01) |

Based on immunohistochemical analysis from a study on six different patient-derived HCC xenografts. aacrjournals.org

Effects on Pancreatic Neuroendocrine Tumor Models

Preclinical trials utilizing the RIP-Tag2 mouse model of pancreatic neuroendocrine tumors (PNET) have demonstrated the efficacy of brivanib in this specific cancer type. aacrjournals.orgnih.govcapes.gov.br These studies show that brivanib can produce enduring tumor stasis and a potent angiogenic blockade. aacrjournals.orgnih.gov

In comparative intervention trials, brivanib's dual inhibition of FGF and VEGF pathways was shown to be highly effective. aacrjournals.org When used as a first-line therapy in the RIP-Tag2 model, brivanib treatment resulted in enduring tumor stasis. aacrjournals.orgnih.gov After four weeks of treatment, tumors in mice treated with the VEGF-selective inhibitor DC101 were significantly larger than those in mice treated with brivanib. nih.govresearchgate.net

Table 4: Comparative Efficacy of Brivanib in a First-Line PNET Intervention Trial (4 Weeks)

| Treatment Arm | Relative Tumor Burden (Compared to Brivanib) |

|---|---|

| Brivanib (4 weeks) | Baseline |

| DC101 (4 weeks) | Significantly larger tumors than brivanib-treated group |

Findings from a preclinical intervention trial in the RIP1-Tag2 mouse model. nih.govresearchgate.net

Suppression of Choroidal Neovascularization in Ocular Models

Brivanib's anti-angiogenic properties have been evaluated for their potential to treat neovascular ocular diseases. Specifically, its effect on choroidal neovascularization (CNV), a key pathological feature of neovascular age-related macular degeneration (nAMD), has been studied in preclinical models. nih.gov

In a mouse model where CNV was induced by laser, brivanib demonstrated significant suppressive effects. nih.gov Administration of brivanib, either through intravitreal injection or oral gavage, led to a reduction in both the leakage and area of the CNV. nih.gov This therapeutic effect was linked to its core mechanism of action: the inhibition of key growth factor receptors. The study confirmed that brivanib treatment blocked the phosphorylation of both VEGFR2 and FGFR1 in the ocular tissues. nih.gov

In addition to its in vivo effects, in vitro experiments showed that brivanib directly inhibited the proliferation, migration, and tube formation of microvascular endothelial cells. nih.gov These findings suggest that by targeting both the VEGFR and FGFR pathways, brivanib could be a potential therapeutic strategy for suppressing the abnormal blood vessel growth that characterizes nAMD and other neovascular ocular conditions. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Brivanib |

| Sorafenib |

| DC101 |

| Doxorubicin |

Mechanisms of Resistance to Anti Angiogenic Therapies and Brivanib S Role

Elucidation of Intrinsic Resistance Pathways

Intrinsic resistance describes the phenomenon where tumors are non-responsive to anti-angiogenic therapy from the outset. epfl.ch This can be attributed to several pre-existing biological characteristics of the tumor. The molecular and cellular mechanisms underlying intrinsic resistance are often similar to those that mediate acquired resistance. nih.gov

One key mechanism of intrinsic resistance is the reliance of the tumor on pro-angiogenic pathways other than the VEGF axis. frontiersin.org Cancers that depend on factors like Fibroblast Growth Factor (FGF) or Platelet-Derived Growth Factor (PDGF) for their vascularization may show minimal response to drugs that solely target VEGF. aacrjournals.orgnih.gov

Another identified mechanism is "vascular co-option," where tumor cells proliferate by migrating along and utilizing the host's existing blood vessels instead of initiating the formation of new ones (angiogenesis). thno.org This strategy makes the tumor inherently less dependent on the angiogenic process that anti-VEGF therapies are designed to inhibit. thno.org The genetic instability of tumor cells can also contribute to a multifaceted resistance profile from the beginning. thno.org

Characterization of Acquired Resistance Mechanisms

Acquired resistance occurs when a tumor, after an initial period of response to anti-angiogenic therapy, adapts and begins to grow again. epfl.ch This adaptation involves the activation of alternative signaling pathways that restore blood flow to the tumor, a process often triggered by the very therapeutic pressure applied. nih.govnih.gov The tumor microenvironment, including stromal cells, plays a crucial role in mediating this acquired resistance. nih.govamegroups.org

| Resistance Mechanism | Key Molecular Players | Consequence | Brivanib's Potential Role |

|---|---|---|---|

| Upregulation of Alternative Pro-angiogenic Factors | bFGF, PIGF, PDGF, Angiopoietins | Restores angiogenesis despite VEGF blockade | Inhibits FGFR signaling, counteracting bFGF-driven resistance |

| Stromal Cell Contribution | Cancer-Associated Fibroblasts (CAFs), Pericytes | Secretion of growth factors (FGF, HGF), recruitment of pro-angiogenic cells | Targets FGF signals produced by stromal cells |

| Hypoxia-Driven Adaptation | HIF-1α | Transcription of numerous pro-angiogenic and pro-survival genes (SDF-1α, FGFs) | May mitigate the effects of HIF-1α-induced FGF upregulation |

| Recruitment of Bone Marrow-Derived Cells | SDF-1α/CXCR4 axis, Myeloid cells, Endothelial Progenitor Cells (EPCs) | Contributes to revascularization and vessel protection | Indirectly relevant by targeting downstream angiogenic signals |

A primary mechanism of escape from anti-VEGF therapy is the upregulation of the FGF signaling pathway. aacrjournals.orgnih.gov Preclinical studies have demonstrated that tumors can become resistant to VEGFR inhibitors by increasing the expression of FGF ligands, particularly bFGF (also known as FGF-2). aacrjournals.orgaacrjournals.orgnih.gov This switch to FGF-driven angiogenesis allows for tumor revascularization and renewed growth despite continuous VEGF inhibition. aacrjournals.orgfrontiersin.org In glioblastoma models, for instance, resistance to bevacizumab was associated with bFGF upregulation, which prevented endothelial cell apoptosis and maintained angiogenesis. nih.gov

Brivanib (B1684546) was specifically designed to address this escape route by simultaneously inhibiting both VEGFR and FGFR. iiarjournals.orgiiarjournals.org In preclinical mouse models of pancreatic neuroendocrine tumors (PNET), brivanib demonstrated efficacy both as a first-line agent to delay the onset of resistance and as a second-line therapy after resistance to a selective VEGFR inhibitor had developed. aacrjournals.orgnih.gov This dual inhibition helps to block both the primary VEGF pathway and the key FGF escape route. researchgate.netresearchgate.net

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix (ECM). oaepublish.com Their overexpression, particularly of MMP-9, is another mechanism of resistance to anti-angiogenic therapy. iiarjournals.orgiiarjournals.org The degradation of the ECM can release a variety of sequestered pro-angiogenic growth factors, including VEGF and bFGF, making them available to stimulate endothelial cells. nih.govnih.gov MMPs are also crucial for the migration and invasion of endothelial cells, which are necessary steps for forming new capillaries. nih.govoaepublish.com In some glioblastoma models, the development of resistance has been linked to the upregulation of both bFGF and MMPs, including MMP-9, suggesting a coordinated mechanism to overcome anti-VEGF treatment. nih.gov

Increased levels of stromal cell-derived factor-1α (SDF-1α, also known as CXCL12) contribute to anti-angiogenic resistance. nih.goviiarjournals.orgiiarjournals.org Anti-VEGF therapy can induce hypoxia, which in turn leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). doi.org HIF-1α then drives the expression of SDF-1α. nih.govdoi.org The primary role of SDF-1α in this context is to recruit pro-angiogenic bone marrow-derived cells (BMDCs), such as myeloid cells and endothelial progenitor cells, to the tumor microenvironment. nih.govfrontiersin.org These recruited cells can then contribute directly to the formation of new vessels or secrete additional growth factors, promoting tumor revascularization and protecting the vasculature from the effects of therapy. epfl.chnih.gov

Hypoxia is a common feature of the tumor microenvironment and is often exacerbated by anti-angiogenic therapies that prune existing blood vessels. nih.gov This intensified hypoxia leads to the stabilization and activation of the transcription factor HIF-1α, which is a master regulator of cellular adaptation to low oxygen. frontiersin.orgnih.gov HIF-1α activation is a central driver of acquired resistance. nih.goviiarjournals.org It orchestrates a broad transcriptional response that includes the upregulation of a multitude of pro-angiogenic factors beyond just VEGF, such as FGFs, PDGF, and SDF-1α. nih.goviiarjournals.orgfrontiersin.org This HIF-1α-driven response not only fuels alternative angiogenic pathways but can also promote tumor cell aggressiveness, invasion, and metastasis by inducing an epithelial-to-mesenchymal transition (EMT). nih.govdoi.org

| HIF-1α Upregulated Factor | Function in Resistance | Reference |

|---|---|---|

| VEGF | Promotes angiogenesis (compensatory upregulation) | nih.gov |

| FGFs | Activates alternative angiogenic pathway | iiarjournals.org |

| SDF-1α (CXCL12) | Recruits pro-angiogenic bone marrow-derived cells | nih.govdoi.org |

| PDGF | Promotes angiogenesis and pericyte recruitment | frontiersin.org |

| c-MET | Enhances tumor cell invasiveness | nih.gov |

The culmination of acquired resistance mechanisms like FGF upregulation and HIF-1α activation is the re-establishment of a functional tumor vasculature that is no longer dependent on VEGF signaling. aacrjournals.orgfrontiersin.org Studies in preclinical models have clearly visualized this process: an initial phase of response to anti-VEGF therapy is followed by VEGF-independent revascularization and subsequent tumor progression. aacrjournals.orgaacrjournals.org This revascularization can be driven by a variety of redundant angiogenic signaling pathways, including those mediated by the FGF family, angiopoietins, and others. nih.govfrontiersin.org The ability of brivanib to inhibit FGFR signaling makes it a rational agent to counter this specific mode of VEGF-independent tumor revascularization, aiming to provide a more durable anti-angiogenic effect. aacrjournals.orgaacrjournals.org

Overcoming Resistance Through Dual Target Inhibition

The development of resistance to anti-angiogenic therapies is a significant challenge in cancer treatment. Tumors can evade the effects of drugs that target the vascular endothelial growth factor (VEGF) pathway by activating alternative signaling pathways to promote blood vessel growth. One of the key mechanisms of this resistance involves the upregulation of the fibroblast growth factor (FGF) signaling pathway. frontiersin.orgnih.govresearchgate.net Brivanib, a dual inhibitor of both VEGF receptor (VEGFR) and FGF receptor (FGFR), has been investigated as a strategy to overcome this resistance. taylorandfrancis.comiiarjournals.org

The rationale for dual inhibition stems from the observation that blocking only the VEGF pathway can lead to a compensatory activation of other pro-angiogenic pathways, with the FGF pathway being a prominent escape route. frontiersin.orgnih.gov Hypoxia, a condition of low oxygen often exacerbated by anti-VEGF treatment, can trigger the upregulation of pro-angiogenic factors like FGF. iiarjournals.org This leads to a second wave of angiogenesis that is independent of VEGF, rendering therapies that solely target VEGF ineffective. iiarjournals.orgiiarjournals.org By simultaneously inhibiting both VEGFR and FGFR, brivanib aims to block both the primary and the escape angiogenic pathways, potentially delaying or preventing the development of resistance. taylorandfrancis.comresearchgate.net

Preclinical studies have provided evidence for the efficacy of this dual-inhibition strategy. In mouse models of pancreatic neuroendocrine tumors, brivanib demonstrated superior antitumor activity compared to therapies that targeted only VEGF or FGF individually. researchgate.net It was shown to be effective both as a first-line treatment and as a second-line therapy in tumors that had developed resistance to a VEGFR inhibitor. researchgate.netaacrjournals.org In these models, resistance to anti-VEGFR-2 therapy was overcome with the use of brivanib. aacrjournals.org Furthermore, in xenograft models of human hepatocellular carcinoma (HCC), brivanib's growth inhibition was associated with a decrease in phosphorylated VEGFR-2 and was correlated with the levels of FGFR-1 and FGFR-2 expression. nih.gov

The table below summarizes key findings from studies on brivanib's dual inhibition.

| Study Type | Cancer Model/Patient Population | Key Findings | Reference |

| Preclinical | Mouse pancreatic neuroendocrine tumors | Brivanib showed superior antitumor activity compared to single-pathway inhibitors. | researchgate.net |

| Preclinical | Mouse pancreatic neuroendocrine tumors | Brivanib was effective in tumors resistant to anti-VEGFR-2 therapy. | aacrjournals.org |

| Preclinical | Human hepatocellular carcinoma xenografts | Brivanib's efficacy correlated with FGFR-1 and FGFR-2 expression levels. | nih.gov |

| Clinical Trial (Phase II) | Recurrent or persistent endometrial cancer | Brivanib increased progression-free survival. | frontiersin.org |

| Clinical Trial (Phase II) | Advanced hepatocellular carcinoma (second-line) | Brivanib demonstrated antitumor activity after failure of prior anti-angiogenic therapy. | aacrjournals.org |

| Clinical Trial (Phase III) | Advanced hepatocellular carcinoma (first-line) | Brivanib did not show improved overall survival compared to sorafenib (B1663141). | taylorandfrancis.comlcgdbzz.com |

| Clinical Trial (Phase III) | Advanced hepatocellular carcinoma (second-line) | Brivanib did not show improved overall survival compared to placebo. | taylorandfrancis.comlcgdbzz.com |

Preclinical Pharmacokinetics and Metabolism Research

Prodrug Conversion Dynamics of Brivanib (B1684546) Alaninate (B8444949)

Brivanib alaninate (BMS-582664) is an L-alanine ester prodrug of brivanib (BMS-540215), designed to improve the oral delivery of brivanib. researchgate.netnih.govnih.govnewdrugapprovals.orgspringermedizin.deebi.ac.ukijpsjournal.comnih.gov The conversion of the prodrug to the active brivanib is a crucial step in its pharmacokinetic profile.

In Vitro Hydrolysis Kinetics

In vitro studies assessing the metabolic stability of brivanib alaninate were performed using liver and intestinal fractions, as well as plasma from various species. researchgate.netebi.ac.uknih.gov These studies indicated that brivanib alaninate was efficiently converted to brivanib. researchgate.netebi.ac.uknih.gov Specifically, brivanib alaninate was rapidly converted in liver and intestinal fractions from animals and humans, with a half-life of less than 10 minutes. researchgate.net Human carboxylesterase 1 and carboxylesterase 2 were identified as enzymes efficiently converting brivanib alaninate to brivanib in vitro. researchgate.netnih.govresearchgate.net Due to the ubiquitous nature of esterases, it is likely that multiple esterases contribute to this hydrolysis. researchgate.netnih.govresearchgate.net

In Vivo Biotransformation Efficiency

In vivo studies in rats, monkeys, and humans demonstrated that brivanib alaninate was rapidly and completely converted to brivanib via hydrolysis. researchgate.netebi.ac.ukebi.ac.ukresearchgate.net Following oral administration of brivanib alaninate to rats, monkeys, and humans, exposure to the prodrug was minimal to none, suggesting rapid presystemic hydrolysis. researchgate.net Brivanib alaninate was not detected in plasma from any species, presumably due to this rapid presystemic hydrolysis. researchgate.net The efficient in vivo conversion of brivanib alaninate to brivanib highlights its effectiveness as a mode for oral delivery of brivanib. researchgate.netebi.ac.uknih.govebi.ac.uk

Absorption and Distribution in Preclinical Species

The absorption and distribution characteristics of brivanib and brivanib alaninate have been investigated in preclinical species to understand their systemic exposure and tissue distribution.

Oral Bioavailability Variability Across Species

The oral bioavailability of brivanib varied among preclinical species, ranging from 22% to 88%. researchgate.netebi.ac.uknih.govebi.ac.uk This variability was attributed in part to dissolution rate-limited absorption, even when formulated with organic co-solvents, due to brivanib's low solubility in aqueous solutions. researchgate.netebi.ac.uknih.govebi.ac.ukijpsjournal.com Administration of brivanib as the prodrug, brivanib alaninate, allowed for the use of completely aqueous vehicles and resulted in an improvement in oral bioavailability, ranging from 55% to 97%. researchgate.netebi.ac.uknih.govebi.ac.uk

Preclinical Oral Bioavailability (%)

| Species | Brivanib (Parent) | Brivanib Alaninate (Prodrug) |

| Mouse | 22-88 | 55-97 |

| Rat | 22-88 | 55-97 |

| Dog | 22-88 | 55-97 |

| Monkey | 22-88 | 55-97 |

Note: The source indicates the range applies across the listed species for both brivanib and brivanib alaninate. researchgate.netebi.ac.uknih.govebi.ac.uk

Brain Penetration Studies

Studies in rats indicated that brivanib showed good brain penetration. researchgate.netebi.ac.uknih.govebi.ac.uk This observation was consistent with its high intrinsic permeability and a lack of active efflux in Caco-2 cells, suggesting that brivanib is likely to cross the blood-brain barrier. researchgate.netebi.ac.uknih.govebi.ac.uk

Plasma Protein Binding Characteristics

In animal systems, brivanib has demonstrated a high plasma protein binding ratio, ranging from 52% to 97%. iiarjournals.org Plasma protein binding is an important factor influencing drug distribution and the fraction of drug available to exert pharmacological effects. sygnaturediscovery.comresearchgate.netwikipedia.org

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 System)

Brivanib undergoes extensive metabolism in humans. nih.govnih.gov The primary biotransformation pathways identified are oxidation and direct sulfate (B86663) conjugation. nih.govebi.ac.ukresearchgate.netresearchgate.net

In vitro studies using human liver microsomes (HLM) indicate that oxidation of brivanib primarily yields a hydroxylated metabolite, referred to as M7. nih.govresearchgate.netresearchgate.net Investigations with human cDNA-expressed cytochrome P450 (CYP) enzymes, along with selective chemical inhibitors and monoclonal antibodies, have demonstrated that CYP1A2 and CYP3A4 are the major enzymes contributing to the formation of M7. nih.govresearchgate.netresearchgate.net

Direct sulfation of brivanib is catalyzed by multiple sulfotransferase (SULT) enzymes, including SULT1A1, SULT1B1, SULT2A1, SULT1A3, and SULT1E1. nih.govresearchgate.net

While M7 was a primary oxidative metabolite in vitro, it was not detected in humans after oral administration of brivanib alaninate. nih.govresearchgate.net Further studies revealed that M7 is subsequently metabolized to other prominent metabolites observed in humans. nih.govresearchgate.net The involvement of multiple enzymes in the metabolism of brivanib suggests a potentially low risk of drug-drug interactions related to polymorphism or inhibition of a single metabolizing enzyme. nih.govresearchgate.net

Brivanib has a single asymmetric center, and the potential for chiral inversion has been investigated. researchgate.net Studies involving liver subcellular fractions, as well as animal and human data following oral brivanib alaninate administration, explored this. researchgate.net The proposed mechanism for inversion involves the oxidation of brivanib to a ketone metabolite, followed by reduction back to brivanib and its enantiomer. researchgate.net While the enantiomeric metabolite was a significant circulating component in rats and monkeys, its presence in humans was minor, with an area under the curve (AUC) less than 3% of that of brivanib. researchgate.net Pharmacological studies indicated similar potency between brivanib and its enantiomer against VEGFR-2 and FGFR-1 kinases. researchgate.net Due to its low plasma concentration in humans, the enantiomeric metabolite is not expected to significantly contribute to the target-related pharmacology of brivanib. researchgate.net

Excretion Routes and Mass Balance Studies

Human radiolabeled mass balance studies are conducted to determine the absorption, distribution, metabolism, and excretion of a drug. scilit.com After a single oral dose of [¹⁴C]brivanib alaninate, the majority of the administered radioactivity was recovered in feces. nih.govebi.ac.ukresearchgate.net Specifically, 81.5% of the radioactivity was recovered in feces, while 12.2% was recovered in urine, resulting in a total recovery of 93.7%. nih.govebi.ac.ukresearchgate.net This indicates that the predominant route of elimination for drug-related material is fecal. nih.govebi.ac.ukresearchgate.net

Brivanib alaninate was completely converted to brivanib after oral administration and was not detected in plasma. nih.govresearchgate.net Renal excretion of unchanged brivanib was found to be minimal. nih.govebi.ac.ukresearchgate.net The percentage of brivanib absorbed after administration as the alaninate prodrug was at least 86%. nih.gov

In plasma from both animals and humans, brivanib was a prominent circulating component. ebi.ac.ukresearchgate.netresearchgate.net Metabolites contributed significantly to the total drug-related radioactivity in plasma. ebi.ac.ukresearchgate.net Unchanged brivanib was not detected in urine or bile samples, suggesting that metabolic clearance is the primary route of elimination. ebi.ac.ukresearchgate.netresearchgate.net

Table 1: Recovery of Radioactivity After Single Oral Dose of [¹⁴C]Brivanib Alaninate in Humans

| Excretion Route | Percentage of Administered Radioactivity Recovered (%) |

| Feces | 81.5 nih.govebi.ac.ukresearchgate.net |

| Urine | 12.2 nih.govebi.ac.ukresearchgate.net |

| Total Recovery | 93.7 nih.gov |

Table 2: Major Enzymes Involved in Brivanib Metabolism

| Metabolic Pathway | Enzymes Involved |

| Oxidation | CYP1A2, CYP3A4 nih.govresearchgate.netresearchgate.net |

| Sulfate Conjugation | SULT1A1, SULT1B1, SULT2A1, SULT1A3, SULT1E1 nih.govresearchgate.net |

| Prodrug Hydrolysis | Carboxylesterase 1, Carboxylesterase 2 nih.govresearchgate.netresearchgate.net |

Biomarker Discovery and Validation in Preclinical Research

Identification of Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are essential for demonstrating that a drug is engaging its intended target and eliciting a biological response. In the context of brivanib (B1684546), preclinical studies have focused on identifying markers that reflect the inhibition of VEGFR-2 and FGFR-1 signaling pathways.

Collagen type IV, a key component of the basement membrane in tumors, has emerged as a significant pharmacodynamic biomarker for brivanib. iiarjournals.orgiiarjournals.org Its expression is co-localized with VEGFR-2 and can be depleted by VEGFR-2 inhibitors. iiarjournals.org Preclinical studies using human tumor xenograft models have demonstrated that treatment with brivanib alaninate (B8444949), the prodrug of brivanib, leads to a significant reduction in collagen type IV alpha1 (Col4a1) gene expression. nih.govaacrjournals.org This modulation of collagen type IV suggests its potential as a surrogate marker for the anti-angiogenic activity of brivanib. aacrjournals.orgiiarjournals.org

Research has shown that collagen type IV levels decrease in both the tumor tissue and the blood of mice bearing xenografts upon treatment with brivanib. aacrjournals.org This finding is particularly important as it suggests that collagen type IV could be a non-invasively measured biomarker in a clinical setting. aacrjournals.orgiiarjournals.org The reduction of circulating collagen type IV may reflect the disruption of angiogenesis and the breakdown of the tumor vasculature basement membrane. aacrjournals.orgfrontiersin.orgmdpi.com

Alpha-fetoprotein (AFP) is a well-known biomarker for hepatocellular carcinoma (HCC), a primary indication for which brivanib has been investigated. frontiersin.orgresearchgate.nettargetedonc.com While much of the data on AFP modulation by brivanib comes from clinical trials, the rationale for its use as a biomarker is rooted in preclinical observations of its role in tumor growth and angiogenesis. frontiersin.orgtargetedonc.com In preclinical models of HCC, AFP has been shown to promote cancer cell growth and is associated with tumor activity. frontiersin.orgtargetedonc.com Therefore, a decrease in AFP levels following treatment could indicate a reduction in tumor burden and activity. Although direct preclinical studies extensively detailing brivanib's effect on AFP are not as prominent as those for other markers, the established role of AFP in HCC pathogenesis makes it a relevant biomarker to consider in preclinical efficacy studies for drugs targeting this cancer. targetedonc.comnih.gov

Gene Expression Profiling for Activity Monitoring

Gene expression profiling has been a powerful tool in the preclinical discovery of biomarkers for brivanib. nih.govaacrjournals.org By analyzing changes in messenger RNA (mRNA) levels in tumor xenografts treated with brivanib alaninate, researchers have identified a set of genes that are significantly modulated by the drug. nih.govaacrjournals.org This approach allows for a broad and unbiased search for potential indicators of drug activity.

In a key study, athymic mice with L2987 human lung carcinoma xenografts were treated with brivanib alaninate. aacrjournals.org RNA extracted from the tumors was analyzed using Affymetrix GeneChips. nih.govaacrjournals.org This analysis identified several genes co-expressed with VEGFR-2 that were significantly downregulated following treatment. nih.govaacrjournals.org

| Gene Symbol | Gene Name | Fold Change (Downregulation) | p-value |

| Tie-1 | Tyrosine kinase with immunoglobulin-like and EGF-like domains 1 | 11.4 | 0.001033 |

| Col4a1 | Collagen type IV alpha 1 chain | 6.4 | 0.000018 |

| C1qr1 | Complement C1q receptor 1 | 4.7 | 0.000005 |

| Agtrl1 | Angiotensin receptor-like 1 | 3.8 | 0.000555 |

| Cdh5 | Cadherin 5 (VE-cadherin) | 2.4 | 0.001154 |

| This table presents the top five genes identified as being significantly downregulated in L2987 tumor xenografts following treatment with brivanib alaninate. aacrjournals.org |

These findings from gene expression profiling provide a molecular signature of brivanib's activity and offer a panel of potential biomarkers for further validation. nih.govaacrjournals.org

Molecular Markers of Angiogenesis Inhibition

As a potent inhibitor of VEGFR-2 and FGFR-1, key drivers of angiogenesis, brivanib's effect on molecular markers of this process has been a central focus of preclinical investigation. nih.govaacrjournals.orgresearchgate.net The downregulation of genes like Tie-1, Col4a1, and Cdh5 (VE-cadherin) observed in gene expression studies directly points to the anti-angiogenic effects of the drug. nih.govaacrjournals.org

Further validation at the protein level using immunohistochemistry in human colon tumor xenograft models (HCT116 and GEO) confirmed the reduction of these markers around tumor blood vessels following brivanib treatment. nih.govaacrjournals.org Additionally, preclinical studies have shown that brivanib alaninate reduces tumor vascular density, as indicated by a decrease in CD34 staining, a marker for endothelial cells. researchgate.net These findings provide direct evidence of brivanib's ability to inhibit the formation of new blood vessels in tumors.

Correlation of Biomarker Modulation with Preclinical Efficacy

A critical aspect of biomarker validation is establishing a correlation between the modulation of the biomarker and the drug's therapeutic efficacy. In preclinical studies of brivanib, the observed changes in biomarkers have been linked to its antitumor activity. aacrjournals.orgresearchgate.net

The downregulation of the identified gene signature, including Col4a1, correlated with the induction of tumor stasis in multiple human tumor xenograft models. aacrjournals.org The antitumor efficacy of brivanib alaninate was also associated with a reduction in tumor cell proliferation, as measured by a significant decrease in Ki-67 staining. researchgate.net

Furthermore, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), a functional imaging technique, has been used to assess the effects of brivanib on tumor microcirculation. researchgate.net These studies demonstrated a marked decrease in contrast agent uptake in tumors at efficacious doses, indicating a reduction in blood flow and vessel permeability, which aligns with the molecular markers of angiogenesis inhibition. researchgate.net This convergence of molecular and imaging biomarkers strengthens the evidence for their utility in reflecting the preclinical efficacy of brivanib.

Investigational Combination Strategies in Preclinical Models

Rationale for Synergistic Therapeutic Approaches

The primary rationale for combining brivanib (B1684546) with other anticancer agents stems from the complex nature of tumor biology, characterized by redundant signaling pathways and the development of treatment resistance. oncotarget.com Tumors often employ multiple mechanisms to sustain growth and angiogenesis, the formation of new blood vessels. iiarjournals.org While therapies targeting the VEGF pathway have shown promise, their efficacy can be limited by the activation of alternative pro-angiogenic pathways, a phenomenon known as evasive resistance. karger.com

A key driver of this resistance is the upregulation of the FGF signaling pathway. iiarjournals.orgkarger.com This understanding provides a strong basis for the dual inhibition of both VEGFR and FGFR by brivanib, aiming to preemptively block this escape route. karger.com Furthermore, combining brivanib with agents that have different mechanisms of action, such as cytotoxic drugs or other targeted therapies, can create a multi-pronged attack on the tumor. oncotarget.comoncozine.com This approach seeks to target various critical cellular processes simultaneously, such as proliferation, survival, and angiogenesis, to achieve a synergistic antitumor effect and delay or prevent the emergence of resistance. oncotarget.comhematologyandoncology.net The goal of these combination strategies is to achieve greater tumor inhibition or even regression, a feat rarely observed with brivanib monotherapy in preclinical xenograft models. iiarjournals.org

Preclinical Combinations with Cytotoxic Agents

Preclinical studies have explored the combination of brivanib with traditional cytotoxic chemotherapy agents. The rationale behind this strategy is to couple the anti-angiogenic effects of brivanib with the direct tumor cell-killing ability of chemotherapy. oncotarget.com By disrupting the tumor's blood supply, brivanib may enhance the delivery and efficacy of cytotoxic drugs. iiarjournals.org

One notable preclinical finding demonstrated that brivanib can be safely administered in combination with paclitaxel, resulting in enhanced antitumor activity. oncozine.com This combination led to a prolonged period of tumor growth inhibition in preclinical models. oncozine.com Another study highlighted that inhibiting the FGF/FGF-R system could increase the cytotoxicity of cisplatin (B142131), suggesting that FGF-R-mediated signaling may contribute to cisplatin resistance. iiarjournals.org This provides a mechanistic basis for combining brivanib, an FGF-R inhibitor, with platinum-based chemotherapy.

Table 1: Preclinical Combinations of Brivanib with Cytotoxic Agents

| Combination Agent | Cancer Model | Key Finding |

|---|---|---|

| Paclitaxel | Not specified | Enhanced antitumor activity and prolonged tumor growth inhibition. oncozine.com |

| Cisplatin | Matrigel (B1166635) mouse model | Inhibition of the FGF/FGF-R system enhanced cisplatin-induced cytotoxicity. iiarjournals.org |

Combinations with Other Targeted Therapies for Evasive Resistance

A significant focus of preclinical research has been on combining brivanib with other targeted therapies to overcome evasive resistance, particularly to anti-VEGF treatments. nih.gov Resistance to VEGF-targeted therapies is often mediated by the upregulation of alternative angiogenic pathways, with the FGF pathway being a prominent player. karger.comresearchgate.net

Brivanib's dual inhibitory action against both VEGFR and FGFR makes it a logical candidate to combat this form of resistance. frontiersin.org Preclinical studies in a mouse model of pancreatic neuroendocrine tumors (PNET) have shown that tumors can develop resistance to VEGFR inhibitors through the upregulation of FGF ligands. nih.govresearchgate.net In these models, brivanib demonstrated efficacy as a second-line therapy after the failure of VEGFR inhibitors like sorafenib (B1663141) and the anti-VEGFR2 antibody DC101. nih.gov

Furthermore, combining brivanib with cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, has shown promising activity in preclinical models of colorectal cancer. oncozine.comnih.gov The rationale for this combination lies in the potential for dual blockade of different signaling pathways crucial for tumor growth and survival. oncotarget.com

Table 2: Preclinical Combinations of Brivanib with Other Targeted Therapies

| Combination Agent | Cancer Model | Rationale/Key Finding |

|---|---|---|

| VEGF Inhibitors (e.g., Sorafenib, DC101) | Pancreatic Neuroendocrine Tumor (PNET) Mouse Model | To overcome evasive resistance to anti-VEGF therapy driven by FGF upregulation. Brivanib showed efficacy as a second-line treatment. nih.gov |

| Cetuximab (EGFR inhibitor) | Colorectal Cancer | Dual blockade of EGFR and VEGF/FGF pathways. The combination showed promising antitumor activity. oncozine.comnih.gov |

Mechanistic Basis of Combination Efficacy

The efficacy of brivanib in combination therapies is rooted in its ability to simultaneously inhibit two key signaling pathways involved in tumor angiogenesis and growth: the VEGF and FGF pathways. iiarjournals.orgnih.gov

The mechanistic basis for combining brivanib with cytotoxic agents lies in its anti-angiogenic effects. By reducing microvessel density, brivanib can potentially "normalize" the tumor vasculature, improving the delivery and efficacy of chemotherapeutic drugs to the tumor core. iiarjournals.orgoncozine.com Furthermore, by inhibiting FGF signaling, brivanib may overcome a mechanism of resistance to certain chemotherapies like cisplatin. iiarjournals.org

When combined with other targeted therapies, the mechanistic rationale often involves overcoming pathway redundancy and escape mechanisms. oncotarget.com For instance, in the context of resistance to VEGF inhibitors, tumors often switch their dependence to the FGF signaling pathway for angiogenesis. karger.comnih.gov Brivanib's ability to inhibit FGFR directly counteracts this escape mechanism, leading to a more sustained anti-angiogenic effect and tumor control. nih.govfrontiersin.org This was demonstrated in PNET mouse models where brivanib treatment, following the failure of a VEGF inhibitor, led to a reduction in tumor vascularity. nih.gov The dual inhibition offered by brivanib provides a more comprehensive blockade of pro-angiogenic signaling, making it a valuable component in combination strategies aimed at preventing or overcoming therapeutic resistance. researchgate.net

Advanced Research Methodologies Applied to Brivanib Studies

High-Resolution Magic-Angle Spinning (HR-MAS) Spectroscopy for Metabolic Profiling

High-Resolution Magic-Angle Spinning (HR-MAS) Magnetic Resonance Spectroscopy (MRS) is a powerful technique utilized for obtaining detailed metabolic profiles from intact tissue specimens. This method allows for the investigation of metabolic changes induced by therapeutic interventions, and the results can be correlated with histopathological findings researchgate.netwikidata.org. HR-MAS MRS has been applied in studies evaluating the antitumor efficacy of Brivanib (B1684546), particularly in hepatocellular carcinoma (HCC) xenograft models researchgate.netspandidos-publications.com.

Studies using 1H HR-MAS MRS have demonstrated that Brivanib treatment leads to altered metabolic profiles in tumor tissues researchgate.netspandidos-publications.com. Specifically, HR-MAS spectra have shown a significant decrease in choline (B1196258) metabolite levels in Brivanib-treated tumors compared to control groups researchgate.netspandidos-publications.com. Choline metabolites, which are regulated by several signaling pathways, are important in phospholipid metabolism and are known to increase with tumor malignancy spandidos-publications.com. The observed decrease in choline metabolite levels, including phosphocholine (B91661) (PCho) and glycerophosphocholine (GPC), in treated tumors supports the hypothesis that Brivanib treatment induces changes in metabolism spandidos-publications.com. These metabolic alterations are concurrent with decreased cell proliferation and increased apoptosis observed in the treated tumors researchgate.netspandidos-publications.com.

The quantitative metabolite information provided by 1H HR-MAS MRS can be used to analyze the efficacy of Brivanib treatment in xenograft models spandidos-publications.com. Thus, HR-MAS MRS serves as a feasible and complementary tool for evaluating therapeutic response and supporting histopathological results, potentially increasing its utility in a clinical context researchgate.netspandidos-publications.com.

| Metabolite | Change with Brivanib Treatment (in HCC Xenografts) | Concurrent Biological Effect | Source |

| Choline Metabolites | Significant Decrease | Decreased Cell Proliferation, Increased Apoptosis | researchgate.netspandidos-publications.com |

| Phosphocholine (PCho) | Significantly Higher in Control Tumors | Implies Decrease with Treatment | spandidos-publications.com |

| Glycerophosphocholine (GPC) | Significantly Higher in Control Tumors | Implies Decrease with Treatment | spandidos-publications.com |

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Vascular Assessment

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a widely used technique for assessing tumor vascularity and permeability, providing functional information about the tumor microenvironment. While Brivanib is known to inhibit VEGFR and FGFR, receptors crucial for angiogenesis researchgate.netwikipedia.orgnih.govnih.gov, and thus would be expected to impact tumor vascularity, specific studies detailing the application of DCE-MRI in conjunction with Brivanib for vascular assessment were not prominently found in the performed searches. Research on Brivanib has focused on its anti-angiogenic effects, which are intrinsically linked to vascular changes, but the direct application and findings using DCE-MRI for this assessment in Brivanib studies were not detailed in the provided search results.

Immunohistochemical and Molecular Assays for Target Engagement and Pathway Analysis

Immunohistochemical and molecular assays are critical for evaluating target engagement, assessing downstream pathway modulation, and confirming the biological effects of Brivanib. These techniques are often used in conjunction with other methods, such as HR-MAS MRS, to provide a more complete picture of the drug's impact researchgate.netspandidos-publications.com.

Studies have utilized immunohistochemistry to investigate the effects of Brivanib on key biological processes within tumors, including angiogenesis, apoptosis, and cell proliferation researchgate.netspandidos-publications.com. Research indicates that Brivanib treatment is associated with an inhibition of angiogenesis, an increase in apoptosis, and an inhibition of cell proliferation researchgate.netspandidos-publications.com. Furthermore, molecular analyses have linked Brivanib-induced growth inhibition to the inactivation of VEGFR-2, a reduction in microvessel density, and the down-regulation of cell cycle regulators wikipedia.org. Specific cell cycle regulators reported to be down-regulated include cyclin D1, Cdk-2, Cdk-4, cyclin B1, and phospho-c-Myc wikipedia.org. These findings suggest that cell cycle arrest due to a reduction in positive cell cycle regulators may contribute to the observed growth inhibition wikipedia.org. Additionally, FGFR-1 amplification or protein overexpression in certain cancer types has been suggested as a potential indicator for Brivanib treatment, where it may exert direct anti-proliferative effects in addition to its anti-angiogenic activity nih.gov.

| Biological Process/Target | Observed Effect with Brivanib Treatment | Related Assays/Findings | Source |

| Angiogenesis | Inhibition | Assessed via immunohistochemistry, associated with reduced microvessel density researchgate.netspandidos-publications.comwikipedia.org | researchgate.netspandidos-publications.comwikipedia.org |

| Apoptosis | Increased | Assessed via immunohistochemistry researchgate.netspandidos-publications.com | researchgate.netspandidos-publications.com |

| Cell Proliferation | Inhibition | Assessed via immunohistochemistry researchgate.netspandidos-publications.com | researchgate.netspandidos-publications.com |

| VEGFR-2 | Inactivation | Molecular analysis finding associated with growth inhibition wikipedia.org | wikipedia.org |

| Cell Cycle Regulators | Down-regulation | Molecular analysis identifying cyclin D1, Cdk-2, Cdk-4, cyclin B1, phospho-c-Myc wikipedia.org | wikipedia.org |

| FGFR-1 Overexpression | Potential indicator for treatment | Associated with potential direct anti-proliferative effects nih.gov | nih.gov |

Mouse Xenograft and Transgenic Models for Translational Research

Mouse xenograft and transgenic models are invaluable tools in preclinical translational research for evaluating the in vivo efficacy of potential therapeutic agents like Brivanib. These models allow researchers to study the effects of drugs on tumor growth, metastasis, and the tumor microenvironment within a living system.

Human HCC xenograft models, such as those using Hep3B cells, have been utilized to investigate the antitumor efficacy of Brivanib researchgate.netspandidos-publications.com. Studies in these models have shown that Brivanib effectively inhibits tumor growth researchgate.netspandidos-publications.comwikipedia.org. The observed growth inhibition in Hep3B xenografts treated with Brivanib is associated with the inhibition of angiogenesis, increased apoptosis, and inhibition of cell proliferation, consistent with findings from immunohistochemical and molecular assays researchgate.netspandidos-publications.com. The potent antiangiogenic activity of Brivanib is considered a primary mechanism for the inhibition of tumor growth in these xenograft models spandidos-publications.com. The use of xenograft models, often in combination with techniques like HR-MAS MRS and histopathology, provides crucial in vivo data supporting the potential translational application of Brivanib researchgate.netspandidos-publications.com. Patient-derived tumor xenograft (PDX) models are also recognized as emerging platforms for translational cancer research, offering a more clinically relevant model system prostatecentre.com.

In Vitro Cell-Based Assays for Functional Characterization

In vitro cell-based assays are fundamental for characterizing the direct effects of Brivanib on various cellular processes, including proliferation, survival, and target inhibition. These assays provide controlled environments to investigate the drug's mechanisms at the cellular level before moving to in vivo studies.

Brivanib's biological activity, including its potent and selective inhibition of VEGFR and fibroblast growth factor receptor (FGFR) tyrosine kinases, has been characterized using in vitro assays wikipedia.org. Brivanib (BMS-540215), the active moiety, is an ATP-competitive inhibitor of human VEGFR-2, with a reported IC50 of 25 nmol/L and a Ki of 26 nmol/L wikipedia.org. It also inhibits VEGFR-1 (IC50 = 380 nmol/L) and VEGFR-3 (IC50 = 10 nmol/L), as well as FGFR-1 (IC50 = 148 nmol/L), FGFR-2 (IC50 = 125 nmol/L), and FGFR-3 (IC50 = 68 nmol/L) in vitro wikipedia.org.

In vitro studies have also investigated the effects of Brivanib on specific cell types. For instance, Brivanib has been shown to affect the host endothelium based on in vitro effects wikipedia.org. Furthermore, studies examining the impact of Brivanib on immune cells, such as human CD8+ T cells and γδT cells, have indicated no effect on their survival or proliferation in vitro researchgate.net. Various in vitro cell-based assays, including those measuring cell growth inhibition and enzymatic activity (such as FRET-based assays for ATP hydrolysis), are employed in the broader context of characterizing kinase inhibitors like Brivanib core.ac.ukmdpi.comgoogle.com.

| Target/Cell Type | In Vitro Finding | Assay Type/Method | Source |

| Human VEGFR-2 | Potent and selective inhibition (IC50: 25 nM, Ki: 26 nM) | Kinase inhibition assays (ATP-competitive) | wikipedia.org |

| Human VEGFR-1 | Inhibition (IC50: 380 nM) | Kinase inhibition assays | wikipedia.org |

| Human VEGFR-3 | Inhibition (IC50: 10 nM) | Kinase inhibition assays | wikipedia.org |

| Human FGFR-1 | Inhibition (IC50: 148 nM) | Kinase inhibition assays | wikipedia.org |

| Human FGFR-2 | Inhibition (IC50: 125 nM) | Kinase inhibition assays | wikipedia.org |

| Human FGFR-3 | Inhibition (IC50: 68 nM) | Kinase inhibition assays | wikipedia.org |

| Host Endothelium | Affected by Brivanib | In vitro effects | wikipedia.org |

| Human CD8+ T cells | No effect on survival or proliferation | Cell-based assays | researchgate.net |

| Human γδT cells | No effect on survival or proliferation | Cell-based assays | researchgate.net |

| Enzymatic Activity (ATP Hydrolysis) | Can be measured in the presence of inhibitors like Brivanib | FRET assay | google.com |

Future Directions and Research Gaps in Brivanib Preclinical Science

Elucidation of Novel Resistance Mechanisms

Intrinsic and acquired resistance pose significant challenges to the efficacy of anti-angiogenic therapies, including brivanib (B1684546). Preclinical studies have begun to shed light on some of these mechanisms. Four mechanisms of resistance to anti-angiogenic drugs have been identified in preclinical studies: upregulation of basic fibroblast growth factor (bFGF), overexpression of matrix metalloproteinase 9 (MMP-9), increased levels of stromal cell-derived factor 1 alpha (SDF-1α), and hypoxia-inducible factor (HIF)-1α-induced recruitment of bone marrow-derived CD45+ myeloid cells. iiarjournals.orgiiarjournals.org

The FGF pathway, in particular, has been implicated in mediating resistance to VEGF blockade, suggesting that targeting both pathways with agents like brivanib could counteract such evasive mechanisms. iiarjournals.orgnih.gov Studies in mouse models of pancreatic neuroendocrine tumors (PNET) have shown that resistance to anti-VEGF therapy can be driven by alternative pro-angiogenic signals, predominantly FGFs, and brivanib, by co-targeting VEGF and FGF signaling, demonstrated efficacy even after resistance to VEGF inhibitors had developed. nih.govaacrjournals.org

However, the full spectrum of resistance mechanisms to dual VEGF/FGF inhibition by brivanib is not yet completely understood. Research gaps exist in identifying novel pathways and molecular alterations that tumors exploit to evade brivanib treatment. For instance, one study using a proteomic approach in HCC cells and a rat model suggested that Notch3 is strongly involved in brivanib resistance through a p53-dependent regulation of enzymes in the tricarboxylic acid (TCA) cycle. researchgate.net This finding points towards the potential for targeting Notch3 to improve brivanib efficacy and highlights the need for further investigation into the role of metabolic reprogramming and other signaling pathways in mediating resistance. Future preclinical research should focus on comprehensive multi-omics approaches to identify novel resistance drivers and understand the complex interplay between different signaling networks in the context of brivanib treatment.

Discovery of Predictive Preclinical Biomarkers

Identifying biomarkers that can predict response to brivanib in preclinical models is essential for patient stratification and optimizing therapeutic strategies. Currently, there is a need to identify biomarkers that can indicate biological activity and predict efficacy at the molecular level for anti-angiogenesis drugs. iiarjournals.orgiiarjournals.org

Research efforts have explored potential biomarkers for brivanib. Collagen IV, a component of the tumor basal membrane, has been suggested as a potential pharmacodynamic biomarker of brivanib treatment, and preclinical observations indicate that brivanib modulates serum collagen IV levels. iiarjournals.orgaacrjournals.org However, it remains unclear if this effect is FGF mediated, and the utility of collagen IV as a predictive marker requires further study. aacrjournals.org

Studies have also investigated the role of other factors. In a phase II study, FGF2 expression was not found to be a predictive biomarker of brivanib efficacy in soft-tissue sarcomas. researchgate.net This underscores the challenge in identifying reliable single biomarkers for brivanib response.

The lack of widely recognized predictive biomarkers for individualized treatment in HCC and other cancers treated with anti-angiogenic agents emphasizes this research gap. windows.netresearchgate.net Future preclinical studies should aim to identify robust predictive biomarkers, potentially through the analysis of tumor tissue and biofluids using advanced techniques like multi-omics, to bridge the gap between preclinical findings and clinical application. researchgate.netnih.gov This could involve investigating the predictive value of specific receptor expression levels (VEGFRs, FGFRs), downstream signaling pathway activation, markers of the tumor microenvironment, or circulating factors.

Development of Next-Generation Dual Inhibitors

While brivanib is a dual inhibitor of VEGFR and FGFR, the development of next-generation inhibitors with potentially improved target profiles, potency, or reduced off-target effects remains an area of active preclinical research. The rationale for dual inhibition stems from the understanding that resistance to VEGF blockade can involve the activation of alternative pro-angiogenic pathways like the FGF pathway. aacrjournals.orgaacrjournals.org

Preclinical studies have shown that combining the inhibition of VEGF and FGF pathways can lead to increased anti-cancer efficacy. researchgate.net Several inhibitors targeting VEGF and other RTK pathways have been tested in preclinical models, including dovitinib (B548160) (targeting VEGF, FGF, and PDGFRs) and S49076 (targeting MET, AXL, and FGF RTKi). researchgate.net These examples highlight the ongoing efforts to develop multi-targeted inhibitors that can overcome resistance mechanisms.

Research in this area should focus on designing and evaluating novel compounds that offer enhanced selectivity, potency against specific receptor subtypes involved in resistance, or improved pharmacokinetic properties in preclinical models. The development of next-generation dual inhibitors could involve targeting additional pathways implicated in angiogenesis or resistance, such as the PDGF, Angiopoietin-2 (Ang-2), or Tie2 pathways, based on preclinical evidence suggesting their roles in tumor angiogenesis and resistance. researchgate.netnih.govthno.org Preclinical evaluation of these next-generation inhibitors should include rigorous comparison with brivanib to assess their potential advantages.

Exploration of Brivanib's Activity Beyond Angiogenesis in Preclinical Settings

Although brivanib is primarily characterized as an anti-angiogenic agent, preclinical research should continue to explore its potential activities beyond inhibiting blood vessel formation. While its main mechanism involves targeting VEGFR and FGFR to suppress angiogenesis, these receptors and their downstream pathways can also influence tumor cell proliferation, survival, migration, and invasion directly. iiarjournals.orgiiarjournals.org

Preclinical studies have shown that brivanib can have direct effects on tumor cells across a range of tumor types. researchgate.net For example, inhibition of the FGF/FGF-R system was shown to enhance cisplatin-induced cytotoxicity in a matrigel (B1166635) mouse model, suggesting that resistance to cisplatin (B142131) is mediated, at least in part, by FGF-R. iiarjournals.org This indicates a potential role for brivanib in overcoming chemotherapy resistance, independent of its anti-angiogenic effects.

Furthermore, anti-angiogenic therapies can influence the tumor microenvironment in complex ways, potentially affecting immune cell infiltration, extracellular matrix remodeling, and tumor cell behavior. nih.govthno.org Preclinical studies are needed to comprehensively evaluate how brivanib modulates the tumor microenvironment and whether these effects contribute to its anti-tumor activity or influence the development of resistance. Exploring brivanib's impact on immune cell function, tumor cell metabolism, and metastatic processes in preclinical models could reveal novel therapeutic opportunities and inform rational combination strategies.

Q & A

Q. What are the primary molecular targets of Brivanib, and how do they influence its therapeutic mechanism in oncology research?